Eriochrome Blue Black B

Catalog No.
S885192
CAS No.
3564-14-5
M.F
C20H14N2NaO5S
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eriochrome Blue Black B

CAS Number

3564-14-5

Product Name

Eriochrome Blue Black B

IUPAC Name

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate

Molecular Formula

C20H14N2NaO5S

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C20H14N2O5S.Na/c23-17-11-18(28(25,26)27)14-7-3-4-8-15(14)19(17)22-21-16-10-9-12-5-1-2-6-13(12)20(16)24;/h1-11,23-24H,(H,25,26,27);

InChI Key

WTEXMTSCHUTBIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na]

Eriochrome Blue Black B (EBB) is a chemical compound commonly used as a metal indicator in analytical chemistry []. This means it changes color in the presence of specific metal ions, allowing researchers to determine their concentration in a solution.

EBB is particularly useful for complexometric titrations, a technique for measuring the amount of an unknown metal ion by adding a known chelating agent (a molecule that can form a complex with the metal ion) until the endpoint is reached [, ]. EBB forms a colored complex with the metal ion of interest, and the solution color changes as the chelating agent binds all the available metal ions. This color change signals the endpoint of the titration.

Here are some of the metal ions that Eriochrome Blue Black B can be used to detect:

  • Calcium (Ca²⁺) []
  • Magnesium (Mg²⁺) []
  • Manganese (Mn²⁺) []
  • Zinc (Zn²⁺) []

EBB is also used in other scientific research applications, such as:

  • Studying metal-binding proteins: EBB can be used to investigate how proteins interact with metal ions [].

Eriochrome Blue Black B, also known as Mordant Black 3, is a complexometric indicator primarily utilized in analytical chemistry, particularly in complexometric titrations. It is an azo dye characterized by the molecular formula C20H13N2NaO5SC_{20}H_{13}N_{2}NaO_{5}S and is commonly employed to determine the presence and concentration of metal ions in various solutions. The dye exhibits a distinct color change when it binds to metal ions, making it a valuable tool for detecting water hardness and other metal ion concentrations .

EBB acts as a metallochromic indicator. In the absence of metal ions, EBB exists in its free form, exhibiting a blue-black color. When it forms a complex with a metal ion, the electronic structure of the molecule is altered, leading to a shift in the absorption spectrum and a change in color. The exact color change depends on the specific metal ion involved [].

Eriochrome Blue Black B functions as a complexometric indicator, reacting with metal ions to form colored complexes. The most notable reaction occurs during titrations where it binds to free metal ions, resulting in a color change that signifies the endpoint of the titration. For instance, when Eriochrome Blue Black B interacts with calcium or magnesium ions in solution, it forms a pink complex that transitions to blue upon the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) .

Reaction Mechanism

The mechanism involves the formation of a coordinate bond between the nitrogen atoms of the dye and the metal ions, leading to a stable complex. The specific pH of the solution is crucial since it influences the dye's ability to bind with metal ions effectively.

Eriochrome Blue Black B can be synthesized through several methods, including:

  • Direct Azo Coupling: This method involves the reaction of diazonium salts with phenolic compounds under acidic conditions.
  • Modification of Existing Dyes: Existing azo dyes can be modified chemically to produce Eriochrome Blue Black B.
  • One-Step Synthesis: Recent advancements have allowed for streamlined synthesis using specific catalysts and reagents that enhance yield and purity .

General Synthesis Reaction

A general reaction for synthesizing azo dyes involves:

Azo coupling Ar N2++Ar OHAr N N Ar OH\text{Azo coupling }\text{Ar N}_2^++\text{Ar OH}\rightarrow \text{Ar N N Ar OH}

Eriochrome Blue Black B has diverse applications across various fields:

  • Analytical Chemistry: Used extensively in complexometric titrations for determining metal ion concentrations.
  • Water Quality Testing: Essential for assessing water hardness by quantifying calcium and magnesium levels.
  • Environmental Monitoring: Employed in studies related to wastewater treatment and pollutant degradation .
  • Biochemical Analysis: Utilized in techniques such as spectrophotometry for protein detection and quantification.
  • Dye-Sensitized Solar Cells: Explored for its potential use in renewable energy technologies.

Studies have been conducted to explore the interactions of Eriochrome Blue Black B with various metal ions and organic compounds. These interactions are critical for understanding its behavior as a complexometric indicator and its potential biological implications:

  • Metal Ion Binding: Detailed studies have shown how Eriochrome Blue Black B selectively binds to specific metal ions, influencing its colorimetric properties.
  • Photodegradation Studies: Research has also focused on the degradation pathways of Eriochrome Blue Black B under different environmental conditions, highlighting its stability and reactivity .

Eriochrome Blue Black B shares similarities with several other azo dyes and indicators. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
Eriochrome Black TAzo dyeWater hardness testingForms a pink complex with calcium/magnesium
Methyl OrangeAzo dyeAcid-base titrationsChanges color from red to yellow at pH 3.1-4.4
Bromothymol BlueIndicator dyepH indicatorColor change between pH 6.0 (yellow) and 7.6 (blue)
PhenolphthaleinIndicator dyeAcid-base titrationsColorless in acidic solutions; pink in basic solutions

Uniqueness of Eriochrome Blue Black B

Eriochrome Blue Black B is unique due to its specific application as a complexometric indicator for detecting divalent metal ions like calcium and magnesium, which are critical in water hardness determination. Its ability to form stable complexes that result in significant color changes makes it particularly valuable in both laboratory settings and field applications .

The solubility characteristics of Eriochrome Blue Black B demonstrate distinct behavior across different solvent systems, reflecting its ionic sodium salt structure and the presence of both hydrophilic and hydrophobic molecular regions.

Aqueous Solubility

Eriochrome Blue Black B exhibits moderate water solubility of 20 g/L at 20°C [2] [6] [7], making it readily applicable for analytical procedures. In aqueous solution, the compound displays characteristic color properties, appearing purple when dissolved in water [2] [4]. When heated, aqueous solutions exhibit a purple-black coloration, indicating temperature-dependent molecular behavior [4].

Organic Solvent Compatibility

The compound demonstrates good solubility in polar protic solvents, particularly alcohols. In methanol, Eriochrome Blue Black B dissolves readily to produce a cherry red solution [4] [8] [9]. This color change from the aqueous purple to methanolic cherry red reflects the influence of solvent polarity on the electronic structure and absorption properties of the chromophore. Ethanol solutions similarly show red coloration, confirming the alcohol-soluble nature of this indicator [2] [10].

The compound also exhibits solubility in acetone, extending its utility to moderately polar aprotic solvents [2]. However, it remains insoluble in non-polar solvents such as toluene and ether [2] [4] [12], consistent with its ionic sodium salt structure.

Mixed Solvent Systems

For analytical applications, Eriochrome Blue Black B is commonly prepared as indicator solutions using alcohol-water mixtures. The standard preparation involves dissolving 0.2-0.4 g in 100 ml methanol [8], creating stable indicator solutions suitable for complexometric titrations. These mixed solvent systems optimize both solubility and stability while maintaining the compound's indicator properties.

pH-Dependent Behavior: Protonation States and Stability

The pH-dependent behavior of Eriochrome Blue Black B reflects its amphoteric nature and the presence of multiple ionizable functional groups, including hydroxyl and sulfonic acid moieties.

Neutral to Basic Conditions

Under standard aqueous conditions, Eriochrome Blue Black B exhibits a pH of 9.5 when prepared as a 10 g/L solution in water at 20°C [2] [6] [7] [13]. This inherently basic nature results from the sodium salt formation and the deprotonated state of the sulfonic acid group.

Acidic Conditions Response

Upon addition of hydrochloric acid, the compound undergoes distinct color transformations. Initially, the solution becomes red-brown, followed by the formation of a brown-black precipitate [2] [4]. This behavior indicates protonation of the hydroxyl groups and potential precipitation of the less soluble acid form.

Strong Acid and Base Interactions

In concentrated sulfuric acid, Eriochrome Blue Black B produces a dark blue solution that, upon dilution with water, yields a purple-black precipitate [4]. Concentrated nitric acid treatment results in a yellow solution, suggesting extensive structural modification or degradation under these harsh acidic conditions [4].

Conversely, treatment with concentrated sodium hydroxide initially produces a dark blue coloration, which subsequently changes to cherry-red [4]. This sequence suggests multiple deprotonation events and corresponding electronic structure changes.

Tautomeric Equilibria

Research has revealed that Eriochrome Blue Black B exhibits azo-hydrazone tautomeric equilibrium, particularly in organic solvents [14]. Studies using density functional theory calculations and UV-visible spectroscopy have demonstrated that the compound can exist in different tautomeric forms depending on solvent polarity and pH conditions, with entropy being the driving force for dimerization reactions in dimethylformamide solution [14].

Thermodynamic Properties: Melting Point, Stability, and Degradation Kinetics

Thermal Stability Parameters

Eriochrome Blue Black B demonstrates good thermal stability under normal storage and handling conditions. The compound should be stored at temperatures between 15-25°C in a cool, well-ventilated environment [2] [6] [15] [16]. Under these conditions, it maintains chemical integrity without significant degradation.

Moisture Content and Drying Behavior

The loss on drying at 110°C is limited to a maximum of 10% [1] [3] [13], indicating relatively low moisture content and good stability toward moderate heating. This parameter is critical for analytical applications where precise measurements require consistent compound composition.

Bulk Physical Properties

The bulk density of Eriochrome Blue Black B powder is 540 kg/m³ [2] [6] [7], which is relevant for handling and storage calculations. The compound typically appears as a black to brown powder with a crystalline structure [2] [8] [17].

Stability and Reactivity Profile

The material remains stable under normal ambient conditions but should be protected from heat, ignition sources, and incompatible materials [15] [16]. It exhibits reactivity with oxidizing agents and reducing agents, necessitating careful storage away from such compounds [15].

Degradation Studies

Limited research has been conducted on the specific thermal degradation kinetics of Eriochrome Blue Black B. However, studies on related azo dyes suggest that thermal decomposition typically involves cleavage of the azo linkage and subsequent fragmentation of the aromatic ring systems. The compound's stability is enhanced by its ionic nature and the presence of stabilizing naphthalene ring systems.

Optical Properties: Absorption Maxima and Colorimetric Responses

The optical properties of Eriochrome Blue Black B are central to its function as a metallochromic indicator and reflect the electronic structure of its extended conjugated system.

Primary Absorption Characteristics

In aqueous solution, Eriochrome Blue Black B exhibits absorption maxima in the range of 520-540 nm [1] [18] [17], corresponding to the visible light region responsible for its characteristic purple coloration. Under these conditions, the absorbance at λmax ranges from 0.2-0.6 for a 20 mg/L solution measured in a 1 cm path length cell [1] [17].

pH-Dependent Spectral Shifts

The absorption properties show significant pH dependence, with notable shifts occurring under different buffer conditions. At pH 10.0 in buffer solution, the absorption maximum shifts to 634-644 nm [3] [19] [13], representing a substantial bathochromic (red) shift of approximately 100 nm compared to neutral aqueous conditions. The specific absorptivity under these conditions ranges from 220-320 A 1%/1cm [13].

Enhanced Spectral Performance

In pH 10.0 ammonia buffer containing EDTA, the absorption maximum appears at 632-645 nm with enhanced absorptivity (>220 A 1%/1cm) [20]. This enhancement likely results from optimized ionization states and reduced aggregation effects in the presence of the chelating agent.

Acidic Medium Spectral Properties

Under acidic conditions, particularly in the presence of hydrochloric acid, an absorption maximum is observed at 528 nm [8]. This blue-shifted absorption compared to basic conditions reflects the protonation state changes and their impact on the electronic structure of the chromophore.

Metal Complexation Effects

The optical properties undergo significant changes upon metal ion coordination, which forms the basis for the compound's use as a metallochromic indicator. Complex formation typically results in bathochromic shifts and intensity changes that enable colorimetric detection and quantification of metal ions [5].

Spectroscopic Analysis Parameters

For analytical applications, the compound demonstrates reliable spectrophotometric behavior with well-defined absorption bands suitable for quantitative analysis. The extinction coefficients and absorption maxima provide sufficient sensitivity for trace metal determination in various analytical matrices [20] [13].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

417.05211201 g/mol

Monoisotopic Mass

417.05211201 g/mol

Heavy Atom Count

29

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3564-14-5

General Manufacturing Information

1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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